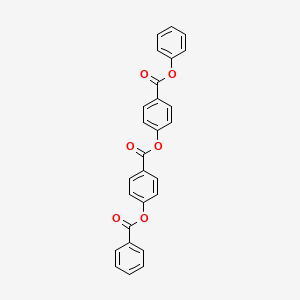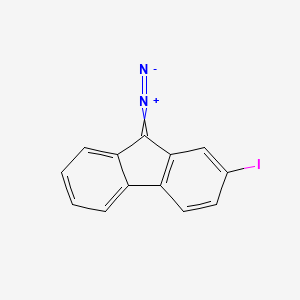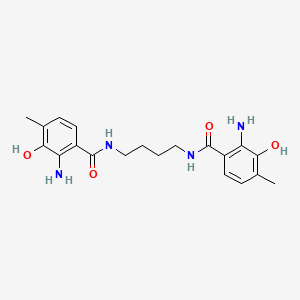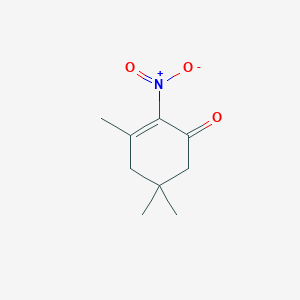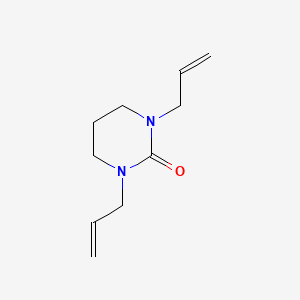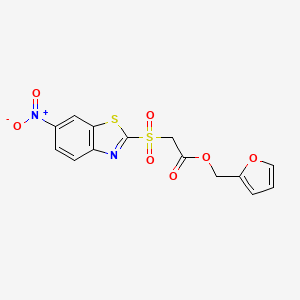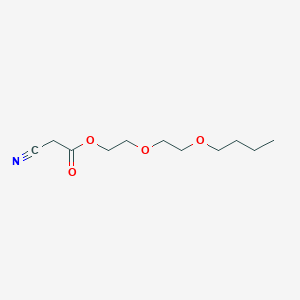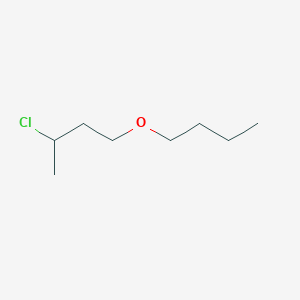
1-Butoxy-3-chlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chlorobutane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In this case, the reaction between 1-chlorobutane and sodium butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of appropriate solvents and catalysts can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to yield hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical reducing agents.
Major Products Formed:
Substitution: Products include various ethers and alcohols.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
1-Butoxy-3-chlorobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkyl chlorides on biological systems.
Industrial Applications: It is used as a solvent and in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-butoxy-3-chlorobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the butoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
1-Chlorobutane: Similar in structure but lacks the butoxy group.
2-Chlorobutane: Positional isomer with different reactivity.
1-Butoxy-2-chlorobutane: Positional isomer with different physical and chemical properties.
Uniqueness: 1-Butoxy-3-chlorobutane is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
86897-37-2 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-butoxy-3-chlorobutane |
InChI |
InChI=1S/C8H17ClO/c1-3-4-6-10-7-5-8(2)9/h8H,3-7H2,1-2H3 |
InChI Key |
HBAKSTWZHDOWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14413670.png)
